5-(pyrrolidine-1-carbonyl)-1H-indazole
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Overview
Description
5-(pyrrolidine-1-carbonyl)-1H-indazole: is a compound that features a pyrrolidine ring attached to an indazole core The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-indazole typically involves the construction of the pyrrolidine ring followed by its attachment to the indazole core. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of pyrrolidine rings with high stereochemical diversity . This method involves the use of metal catalysts and specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as the preparation of starting materials, cycloaddition reactions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(pyrrolidine-1-carbonyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-(pyrrolidine-1-carbonyl)-1H-indazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders .
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1H-indazole involves its interaction with specific molecular targets in the body. The pyrrolidine ring and indazole core can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Comparison: 5-(pyrrolidine-1-carbonyl)-1H-indazole is unique due to its combination of the pyrrolidine ring and indazole core, which provides distinct chemical and biological properties . Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
1H-indazol-5-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)9-3-4-11-10(7-9)8-13-14-11/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQSTHPGIMHTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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